molecular formula C18H20ClN3OS B2955426 5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216874-94-0

5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No. B2955426
CAS RN: 1216874-94-0
M. Wt: 361.89
InChI Key: PLOACTBNCXENCI-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound. It has been studied for its potential therapeutic applications .

Scientific Research Applications

Antiviral Activity

5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride: has been studied for its potential antiviral properties. Indole derivatives, which share a similar structural motif, have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The compound’s ability to bind with high affinity to multiple receptors could be leveraged to develop new antiviral agents.

Anti-inflammatory Properties

The compound’s structural similarity to indole derivatives suggests potential anti-inflammatory applications. Indole derivatives have been found to possess significant anti-inflammatory activities, which could be due to their interaction with key inflammatory pathways .

Anticancer Potential

Indole derivatives have been reported to exhibit anticancer activities. The presence of the indole nucleus in “5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride” could imply a similar potential in oncological research, targeting various cancer cell lines .

Anti-HIV Effects

The biological activity of indole derivatives extends to anti-HIV effects. By analogy, “5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride” could be explored for its efficacy against HIV, contributing to the search for new therapeutic agents .

Antioxidant Capabilities

Indole derivatives are known for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The compound may also serve as a potent antioxidant, providing a basis for further pharmacological studies .

Antimicrobial and Antitubercular Activities

The compound’s indole core is associated with antimicrobial and antitubercular activities. This suggests that “5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride” could be a valuable candidate for developing new treatments against bacterial infections and tuberculosis .

properties

IUPAC Name

5-methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS.ClH/c1-22-15-7-8-17-16(13-15)19-18(23-17)21-11-9-20(10-12-21)14-5-3-2-4-6-14;/h2-8,13H,9-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOACTBNCXENCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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